Metomidate
Overview
Description
Metomidate is a non-barbiturate imidazole discovered by Janssen Pharmaceutica in 1965 . It is sold under the names Hypnodil and Nokemyl as a sedative-hypnotic drug used in Europe for both human treatment and veterinary purposes . It can also be used with positron emission tomography (PET) when labelled with 11C .
Synthesis Analysis
Metomidate substituted with iodine in the phenyl ring was prepared from (S)-1-(4-iodophenyl)ethanol obtained by lipase-catalysed resolution and methyl 1H-imidazole-5-carboxylate . The two fragments were joined highly regioselectively with inversion of configuration using the Mitsunobu reaction .
Molecular Structure Analysis
The molecular formula of Metomidate is C13H14N2O2 . It has a molar mass of 230.267 g·mol−1 . The IUPAC name for Metomidate is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate .
Chemical Reactions Analysis
Etomidate, an analog of Metomidate, has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . ABP-700, another analog of Etomidate, is metabolized similarly to Etomidate, by hydrolyzation into an inactive carboxylic acid .
Physical And Chemical Properties Analysis
Metomidate has a molar mass of 230.26 . It is a non-barbiturate imidazole .
Scientific Research Applications
Application in Aquaculture and Veterinary Medicine
Metomidate has been studied for its effects on aquatic animals, notably in aquaculture. For instance, a study analyzed the impact of repeat anaesthesia with metomidate on the gill and general health of Atlantic salmon. The study found that repeated anaesthesia with metomidate did not induce cumulative stress or inflammation in salmon, although it may affect gill osmotic regulation and blood parameters (Chance et al., 2018). Another study evaluated the efficacy of metomidate hydrochloride as an anesthetic in leopard frogs (Rana pipiens), concluding that while metomidate produced clinical sedation, it was unsuitable as a sole anesthetic agent in leopard frogs (Doss et al., 2014).
Medical Imaging Applications
Metomidate has been explored in medical imaging, particularly for adrenocortical imaging. A study using [11C]metomidate demonstrated its utility in imaging adrenocortical metastases, indicating its potential in diagnosing and monitoring adrenal-related disorders (Mitterhauser et al., 2006). Another application involves Iodine I-123 iodometomidate, an iodine I-123 conjugate of metomidate, used for adrenal imaging due to its selective inhibition of cytochrome P-450 enzymes (2020).
Pharmacological Research
Metomidate's pharmacological properties have been explored in various studies. One such research investigated the safety and clinical effect of cyclopropyl-methoxycarbonyl metomidate (ABP-700) in healthy subjects, aiming to retain beneficial properties of etomidate while minimizing its suppression of the adrenocortical axis (Valk et al., 2018). Another study focused on advancing novel anesthetics by comparing the pharmacodynamics and pharmacokinetics of cyclopropyl-methoxycarbonyl metomidate (CPMM) with etomidate in dogs, finding that CPMM had hypnotic and adrenocortical recovery profiles superior to those of etomidate (Campagna et al., 2014).
Animal Welfare Considerations
The welfare implications of metomidate use in animals have been evaluated. For example, a study investigating the use of metomidate for euthanasia of ornamental fish species found that while metomidate was effective for euthanasia, further studies are needed to fine-tune dosing regimens (Yanong, 2021). Another study on zebrafish showed that exposure to metomidate hydrochloride was less aversive compared to other anesthetics like tricaine methanesulfonate (TMS), suggesting metomidate as a less stressful alternative (Wong et al., 2014).
Clinical Implications
The clinical implications of metomidate, particularly in relation to stress responses, have been studied in various contexts. For instance, a study on Atlantic salmon showed that metomidate anaesthesia during transport reduced cortisol release and lowered plasma cortisol levels after recovery, suggesting benefits in reducing stress during fish transport (Sandodden et al., 2001).
Safety And Hazards
When handling Metomidate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
There is a renewed interest in Metomidate for its potential use in medical imaging. For instance, 11C-labelled Metomidate may be used with positron emission tomography (PET) to detect tumors of adrenocortical origin . A recent study evaluated the evidence and the potential role of 11C-Metomidate as a promising PET tracer in clinical practice .
properties
IUPAC Name |
methyl 3-(1-phenylethyl)imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFZEKYDSVTYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048411 | |
Record name | Metomidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metomidate | |
CAS RN |
5377-20-8 | |
Record name | Metomidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5377-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metomidate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metomidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metomidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z18ZYL8Y51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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